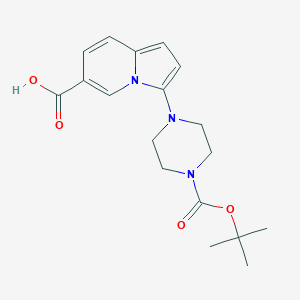

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid

CAS No.: 1251009-25-2

Cat. No.: VC2859920

Molecular Formula: C18H23N3O4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251009-25-2 |

|---|---|

| Molecular Formula | C18H23N3O4 |

| Molecular Weight | 345.4 g/mol |

| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]indolizine-6-carboxylic acid |

| Standard InChI | InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-10-8-19(9-11-20)15-7-6-14-5-4-13(16(22)23)12-21(14)15/h4-7,12H,8-11H2,1-3H3,(H,22,23) |

| Standard InChI Key | SCNBGMWWJQLWPO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O |

Introduction

Structural Characteristics and Chemical Properties

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid is characterized by its heterocyclic indolizine scaffold substituted at positions 3 and 6. The compound contains a piperazine ring at position 3, which is further protected with a tert-butoxycarbonyl (Boc) group. This Boc protection is a common feature in many pharmaceutical intermediates, providing temporary protection for the piperazine nitrogen during synthetic procedures . The carboxylic acid group at position 6 of the indolizine ring provides an important functional handle for further derivatization.

The indolizine core represents a bicyclic heterocycle consisting of fused pyrrole and pyridine rings, creating a 10π-electron aromatic system. This structural arrangement contributes to the compound's stability and potential for interaction with biological targets. The integration of the piperazine moiety introduces basic nitrogen atoms capable of engaging in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems .

Physical Properties

The physical properties of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid can be inferred from structurally similar compounds. The compound likely exists as a solid at room temperature, with moderate to low water solubility due to its lipophilic indolizine core and hydrophilic carboxylic acid group. The presence of the tert-butoxycarbonyl group increases its lipophilicity, while the carboxylic acid function enhances its ability to form hydrogen bonds .

Chemical Properties

Based on related structures, the following chemical properties can be predicted:

| Property | Description | Structural Basis |

|---|---|---|

| Acid-Base Behavior | Amphoteric | Carboxylic acid (acidic) and piperazine nitrogen (basic) |

| Solubility | Soluble in polar organic solvents | Presence of multiple polar functional groups |

| UV Absorption | Significant absorption in UV region | Extended conjugation in indolizine system |

| Reactivity | Reactive at carboxylic acid and Boc-protected amine | Functional groups amenable to chemical modification |

| Stability | Moderate stability; sensitive to strong acids | Boc group susceptible to acidic cleavage |

Synthetic Approaches and Methodologies

The synthesis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid likely involves multiple steps, drawing on established methodologies for constructing indolizine cores and introducing piperazine substituents. Based on synthetic routes described for related compounds, several potential approaches can be outlined.

Indolizine Core Formation

The indolizine scaffold can be constructed using various methods. One common approach involves the cyclization of 2-alkylpyridines with α-haloketones, followed by aromatization. Alternatively, the indolizine core might be formed through cycloaddition reactions or through transition metal-catalyzed cyclizations .

Carboxylic Acid Functionality

The carboxylic acid group at position 6 might be introduced early in the synthetic sequence and protected during subsequent transformations, or it might be generated later through oxidation of an appropriate precursor (e.g., an aldehyde or primary alcohol). The synthetic strategy would need to account for the compatibility of this functional group with other reaction conditions .

A proposed synthetic scheme based on related chemistry might involve:

-

Formation of the indolizine core with appropriate functional handles at positions 3 and 6

-

Introduction of the Boc-protected piperazine at position 3 through cross-coupling chemistry

-

Generation or deprotection of the carboxylic acid at position 6

Analytical Characterization

The characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid would typically involve various spectroscopic and analytical techniques.

Spectroscopic Properties

Based on structurally related compounds, the following spectroscopic characteristics can be anticipated:

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the preferred method for purity determination and isolation of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid. The compound would likely show good retention on reverse-phase columns due to its balance of hydrophobic and hydrophilic elements .

Applications in Pharmaceutical Research

The structural features of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)indolizine-6-carboxylic acid suggest several potential applications in pharmaceutical research and development.

As a Chemical Building Block

The presence of both a protected piperazine and a carboxylic acid group makes this compound valuable as a bifunctional building block for medicinal chemistry. The Boc-protected piperazine can be deprotected to reveal a reactive secondary amine, while the carboxylic acid offers opportunities for amide or ester formation .

Similar compounds have been utilized as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules. The incorporation of rigidity into linker regions can impact the three-dimensional orientation of the resulting compounds, influencing ternary complex formation and potentially optimizing drug-like properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume